(5Z)-2-(4-chlorophenyl)-5-({3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound “(5Z)-2-(4-chlorophenyl)-5-({3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” is a complex organic molecule that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the thiazolo[3,2-b][1,2,4]triazole core, followed by the introduction of various substituents. Common synthetic routes may include cyclization reactions, condensation reactions, and nucleophilic substitution reactions. Reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions.
Industrial Production Methods
Industrial production of such complex compounds may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions can vary widely depending on the specific reaction, but may include specific temperatures, pressures, and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups such as halides or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry or as a reagent in organic synthesis.
Biology
In biology, the compound may exhibit various biological activities, such as antimicrobial, antiviral, or anticancer properties. It can be used in the development of new drugs or as a tool for studying biological processes.
Medicine
In medicine, the compound may be investigated for its potential therapeutic effects. This can include its use as a drug candidate for treating specific diseases or as a diagnostic tool.
Industry
In industry, the compound may be used in the development of new materials, such as polymers or coatings. It can also be used in the production of specialty chemicals or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. These interactions can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of gene expression. The specific pathways involved depend on the nature of the compound and its targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other thiazolo[3,2-b][1,2,4]triazoles with different substituents. Examples include:
- 2-(4-chlorophenyl)-5-(methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- 2-(4-chlorophenyl)-5-(phenylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Uniqueness
The uniqueness of the compound lies in its specific substituents, which can influence its chemical reactivity, biological activity, and potential applications. For example, the presence of the 4-chlorophenyl group may enhance its antimicrobial activity, while the pyrazolyl group may contribute to its anticancer properties.
Properties
Molecular Formula |
C30H24ClN5O2S |
---|---|
Molecular Weight |
554.1 g/mol |
IUPAC Name |
(5Z)-2-(4-chlorophenyl)-5-[[3-(3-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C30H24ClN5O2S/c1-18(2)38-25-14-11-21(15-19(25)3)27-22(17-35(33-27)24-7-5-4-6-8-24)16-26-29(37)36-30(39-26)32-28(34-36)20-9-12-23(31)13-10-20/h4-18H,1-3H3/b26-16- |
InChI Key |
VSWWLTNLNXROPB-QQXSKIMKSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)Cl)S3)C6=CC=CC=C6)OC(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)Cl)S3)C6=CC=CC=C6)OC(C)C |
Origin of Product |
United States |
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